molecular formula C22H20O7 B1245641 Parimycin

Parimycin

Cat. No. B1245641
M. Wt: 396.4 g/mol
InChI Key: CAICRNNJVRUMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parimycin is a natural product found in Streptomyces with data available.

Scientific Research Applications

Isolation and Structure Elucidation

Parimycin, a novel antibiotic isolated from the marine environment, was identified from the culture broth of Streptomyces sp. Isolate B8652. Its unique structure was determined through spectroscopic methods, revealing it as a cytotoxic 2,3-dihydroquinizarin analogue of gamma-indomycinone (Maskey, Helmke, Fiebig, & Laatsch, 2002).

Total Synthesis and Structural Analysis

The first total synthesis of both (±)-parimycin and (R)-parimycin was accomplished, a significant step in understanding its molecular structure. This process involved multiple synthetic steps, including intermolecular Diels-Alder reactions, crucial for determining the absolute configuration of natural parimycin (Hsu & Huang, 2019).

Clinical Application in Treating Visceral Leishmaniasis

A significant study on Paromomycin Intramuscular Injection (PMIM) for treating Visceral Leishmaniasis (VL) in Bangladesh demonstrated its effectiveness and safety. This study, conducted in rural outpatient settings, showed a high compliance and success rate, underlining the potential of Parimycin as a low-cost treatment option for VL (Jamil et al., 2015).

properties

Product Name

Parimycin

Molecular Formula

C22H20O7

Molecular Weight

396.4 g/mol

IUPAC Name

7,12-dihydroxy-2-(2-hydroxybutan-2-yl)-5-methyl-9,10-dihydronaphtho[7,6-h]chromene-4,8,11-trione

InChI

InChI=1S/C22H20O7/c1-4-22(3,28)14-8-13(25)15-9(2)7-10-16(21(15)29-14)20(27)18-12(24)6-5-11(23)17(18)19(10)26/h7-8,26-28H,4-6H2,1-3H3

InChI Key

CAICRNNJVRUMNG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=C4C(=O)CCC(=O)C4=C3O)O)O

synonyms

2,3-dihydroquinizarin
parimycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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